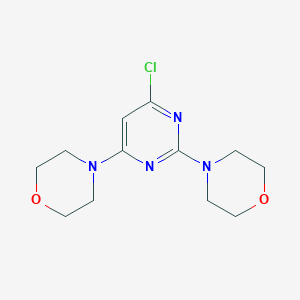

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUTYCMQNZUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350698 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10244-24-3 | |

| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS number

An In-Depth Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Privileged Scaffold in Kinase Inhibitor Development

Introduction

This compound, identified by the CAS number 10244-24-3 , is a pivotal chemical intermediate in the landscape of modern drug discovery and development.[1][2] While not an active pharmaceutical ingredient itself, its rigid pyrimidine core, substituted with two morpholine rings and a reactive chlorine atom, represents a "privileged scaffold." This structure is frequently employed in the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a critical target for therapeutic intervention.[3][4]

This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, synthesis, mechanistic significance in kinase inhibition, and its application as a versatile building block for creating next-generation therapeutics.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in this compound underpins its utility. The electron-withdrawing pyrimidine ring, coupled with the electron-donating morpholine groups, modulates the reactivity of the C-6 chlorine atom, making it amenable to a variety of cross-coupling reactions for further molecular elaboration.

| Property | Value | Source |

| CAS Number | 10244-24-3 | [1] |

| Molecular Formula | C12H17ClN4O2 | [2][5] |

| Molecular Weight | 284.74 g/mol | [2] |

| IUPAC Name | 4,4'-(6-chloro-2,4-pyrimidinediyl)bis(morpholine) | [2] |

| Melting Point | 139-142 °C | [2] |

| Boiling Point | ~508.7 °C (Predicted) | [2] |

| Density | ~1.327 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid (Typical) | N/A |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a readily available polychlorinated pyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for controlled, stepwise substitution.

Synthetic Workflow

The most common synthetic route begins with 2,4,6-trichloropyrimidine. The chlorine atom at the C-4 and C-6 positions are generally more reactive towards nucleophilic substitution than the C-2 chlorine. However, by carefully controlling reaction conditions, selective substitution can be achieved. A more direct and high-yield approach involves the sequential reaction with morpholine.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Key Intermediate

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a substituted pyrimidine, has emerged as a molecule of significant interest within the pharmaceutical landscape. Its primary recognition comes from its role as a key intermediate in the synthesis of Molnupiravir, an orally bioavailable antiviral drug.[1][2] Molnupiravir has demonstrated activity against various RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2,4-Dimorpholino-6-chloropyrimidine, 6-Chloro-2,4-bis(4-morpholinyl)pyrimidine | |

| CAS Number | 10244-24-3 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₄O₂ | [3] |

| Molecular Weight | 284.74 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 139-142 °C |

Chemical Structure

The molecular architecture of this compound features a central chloropyrimidine ring substituted with two morpholine moieties at the 2 and 4 positions. This structure is key to its reactivity and subsequent conversion to other pharmacologically active molecules.

Caption: Chemical structure of this compound.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of its developability. Poor solubility can impede absorption and lead to unreliable in vitro assay results.[4]

Qualitative and Predicted Solubility

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and methanol, and insoluble in water. For a more quantitative understanding, computational predictions are often employed in the early stages of drug discovery.

| Parameter | Predicted Value | Source |

| Water Solubility | 0.445 mg/mL | PubChem |

It is imperative to note that predicted values are a guide and must be confirmed by experimental data for accurate formulation and development decisions.

Experimental Determination of Aqueous Solubility

Two primary methods are employed to experimentally determine the aqueous solubility of a compound: kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assay Workflow

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay Workflow

Caption: Workflow for a thermodynamic solubility assay.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[7] While no experimental pKa data has been reported for this compound, computational predictions can provide an initial estimate.

| Parameter | Predicted Value | Source |

| pKa (most basic) | 3.86 | PubChem |

The predicted basic pKa suggests that the morpholine nitrogens are weakly basic.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9]

Potentiometric Titration Protocol

-

Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of the compound in a suitable solvent (e.g., water with a co-solvent if necessary) at a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point of the first derivative of the curve.[7][10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3 | 2.1 | PubChem |

The predicted LogP value suggests that this compound has moderate lipophilicity.

Experimental Determination of LogP/LogD

The "gold standard" for LogP determination is the shake-flask method.[12] An alternative, higher-throughput method utilizes high-performance liquid chromatography (HPLC).[13]

Shake-Flask Method for LogP Determination

-

Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and water (or a buffer for LogD).

-

Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

LogP/LogD Determination Workflow

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Spectral Characterization

Chemical Stability

The chemical stability of a drug intermediate is crucial for ensuring the quality and safety of the final API. Stability studies are conducted under various environmental conditions to establish a re-test period or shelf life.[15]

Stability Testing Protocol

Following the International Council for Harmonisation (ICH) guidelines, the stability of this compound should be evaluated under the following conditions:[16][17]

-

Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.

Samples should be analyzed at regular intervals for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its effective utilization in the synthesis of Molnupiravir and other potential pharmaceutical agents. While experimental data for some properties remains to be published, the computational predictions and standardized experimental protocols outlined in this guide provide a robust framework for researchers. By systematically evaluating its solubility, pKa, lipophilicity, and stability, scientists can optimize reaction conditions, develop appropriate formulations, and ultimately accelerate the journey of new medicines to patients.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. This compound | C12H17ClN4O2 | CID 686334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. scispace.com [scispace.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to the Mechanistic Role of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine, a key heterocyclic intermediate in medicinal chemistry. We will dissect its core mechanism of action, which is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The guide elucidates the electronic characteristics of the dimorpholino-substituted chloropyrimidine scaffold, detailing how these features facilitate its function as a versatile building block for the synthesis of complex, biologically active molecules. Particular emphasis is placed on its application in constructing libraries of potential kinase inhibitors. Detailed experimental protocols, workflow diagrams, and characterization methodologies are provided to equip researchers with the practical knowledge required to leverage this intermediate in drug discovery programs.

Introduction

The architecture of novel therapeutic agents often relies on robust and versatile chemical scaffolds. Among these, the pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several approved drugs.[1] Concurrently, the morpholine moiety has earned the status of a "privileged structure" for its capacity to improve the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The intermediate this compound strategically combines these two valuable components into a single, powerful building block.

-

1.1 The Pyrimidine Scaffold in Drug Discovery: Pyrimidine derivatives are integral to a wide spectrum of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. Their structural resemblance to the nucleobases of DNA and RNA allows them to function as antimetabolites, while other derivatives serve as scaffolds for kinase inhibitors and other targeted therapies.[4]

-

1.2 The Role of the Morpholine Moiety: The inclusion of a morpholine ring in a molecule is a well-established strategy to enhance drug-like properties.[5] It often improves aqueous solubility, metabolic stability, and bioavailability, and can form key hydrogen bond interactions with biological targets.[2][6][7]

-

1.3 Introducing this compound: This intermediate, with its specific substitution pattern, is primed for synthetic diversification. The two morpholine groups at positions 2 and 4 modulate the electronic properties of the pyrimidine ring, while the chlorine atom at position 6 serves as an excellent leaving group, creating a reactive site for further functionalization.[8][9]

Figure 1: Key structural features of the title intermediate.

Core Mechanism of Action as an Intermediate

The utility of this compound as an intermediate is governed by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This mechanism is fundamentally different from electrophilic substitution common to electron-rich aromatic rings like benzene.

-

2.1 Electronic Properties of the Scaffold: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C6 position further enhances this effect through its inductive electron-withdrawing properties.

-

2.2 The Nucleophilic Aromatic Substitution (SNAr) Pathway: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine (C6). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a stable leaving group. This step is typically fast and results in the net substitution of the chlorine atom with the nucleophile.[12]

-

The kinetics of such reactions are generally second-order, being first-order in both the substrate and the nucleophile.[13]

Caption: The addition-elimination mechanism of SNAr.

Synthetic Utility & Applications

The C6-chloro position acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

-

3.1 A Gateway to Diverse Chemical Libraries: By selecting different nucleophiles, a diverse range of derivatives can be synthesized from this single intermediate. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.

-

3.2 Case Study: Synthesis of Potential Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway.[14][15] The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[4] Intermediates like this compound are used to synthesize trisubstituted pyrimidines that mimic the structure of known PI3K inhibitors, where the morpholine groups are crucial for activity and the third substituent, introduced via SNAr, can be varied to optimize potency and selectivity.[1][14][16]

Table 1: Potential Nucleophiles and Resulting Compound Classes

| Nucleophile Type | Example | Resulting Functional Group at C6 | Potential Therapeutic Area |

|---|---|---|---|

| Primary/Secondary Amines | R-NH₂ | Substituted Amine (-NHR) | Kinase Inhibition, GPCR Modulation |

| Anilines | Ar-NH₂ | Arylamine (-NHAr) | Anticancer, Anti-inflammatory |

| Alcohols/Phenols | R-OH / Ar-OH | Ether (-OR) / Aryl Ether (-OAr) | Various |

| Thiols/Thiophenols | R-SH / Ar-SH | Thioether (-SR) / Aryl Thioether (-SAr) | Antimicrobial, Antiviral |

Experimental Workflow & Protocols

A systematic approach is crucial for successfully utilizing this intermediate in synthesis. The general workflow involves reaction setup, monitoring, work-up, and purification.

Caption: General experimental workflow for SNAr reactions.

Protocol: SNAr Amination of this compound

This protocol describes a general procedure for the reaction with a generic primary or secondary amine (HNR¹R²).

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve/suspend the reagents.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[17]

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[18]

Rationale for Experimental Choices

-

Solvent: Polar aprotic solvents like DMF or DMSO are used because they can solvate the ions formed during the reaction but do not participate in hydrogen bonding, which would deactivate the nucleophile.

-

Base: A base like DIPEA or K₂CO₃ is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation and deactivation of the amine nucleophile.

-

Inert Atmosphere: This prevents potential side reactions with oxygen or moisture, especially when using sensitive reagents.

-

Temperature: Heating is often required to overcome the activation energy barrier associated with disrupting the aromaticity of the pyrimidine ring in the first step of the mechanism.[10]

Product Characterization & Validation

Confirming the identity and purity of the final product is a critical final step. A combination of chromatographic and spectroscopic techniques is employed.[19]

-

5.1 Chromatographic Analysis: TLC is used for rapid, qualitative monitoring of the reaction. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS provides more definitive information on the conversion and confirms the molecular weight of the product.

-

5.2 Spectroscopic Confirmation:

-

¹H NMR Spectroscopy: Successful substitution is often confirmed by the appearance of new signals corresponding to the protons of the newly introduced nucleophile. Changes in the chemical shifts of the remaining pyrimidine ring proton can also be observed.[20][21]

-

¹³C NMR Spectroscopy: The carbon spectrum will show new signals for the substituent and a significant upfield or downfield shift for the C6 carbon, confirming the displacement of the chlorine atom.[22]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the product, confirming its elemental composition.[16][23]

-

Table 2: Hypothetical ¹H NMR Data for a Product (Reaction with Benzylamine)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.85 | s | 1H | Pyrimidine C5-H |

| 5.50 | br s | 1H | Amine N-H |

| 4.60 | d | 2H | Methylene protons (CH₂-Ph) |

| 3.70 - 3.80 | m | 8H | Morpholine protons (-O-CH₂) |

| 3.50 - 3.60 | m | 8H | Morpholine protons (-N-CH₂) |

Conclusion

This compound is a highly valuable and strategically designed intermediate for medicinal chemistry and drug discovery. Its mechanism of action is centered on the facile Nucleophilic Aromatic Substitution at the C6 position, enabled by the electron-deficient nature of the pyrimidine ring and the excellent leaving group ability of the chloro substituent. This reactivity provides a reliable and versatile platform for synthesizing diverse libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The protocols and characterization methods outlined in this guide serve as a foundational framework for researchers aiming to exploit the synthetic potential of this powerful building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C12H17ClN4O2 | CID 686334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 10244-24-3 [amp.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. zenodo.org [zenodo.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. oceaniacommons.net [oceaniacommons.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. article.sapub.org [article.sapub.org]

The Pivotal Role of Morpholine Moieties in 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, focusing on the critical role of its two morpholine groups. This document dissects the molecule's structure to elucidate how these heterocyclic moieties influence its physicochemical properties, metabolic stability, and pharmacological potential. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in pyrimidine-based compounds.

Introduction: Deconstructing this compound

This compound is a member of the substituted pyrimidine class of compounds, which are of significant interest in medicinal chemistry.[1][2] The core structure, a 2,4-dimorpholino-6-chloropyrimidine, features a reactive electrophilic center at the chlorinated C6 position and two nucleophilic morpholine substituents. This configuration results in a molecule with a well-defined electronic and steric profile, rendering it a versatile scaffold in drug discovery.

The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, is recognized as a "privileged structure" in medicinal chemistry.[3][4] Its frequent incorporation into drug candidates is due to its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[3][5] In the context of the title compound, the two morpholine groups are not merely appendages but are crucial to its overall chemical behavior and biological activity.

The Multifaceted Role of Morpholine Groups

The morpholine moiety is a versatile building block in drug design due to its favorable physicochemical, biological, and metabolic properties.[3][4]

Impact on Physicochemical Properties

The introduction of morpholine rings significantly modifies the physicochemical profile of the parent pyrimidine core, a deliberate strategy to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Aqueous Solubility: The oxygen and nitrogen atoms of the morpholine group can act as hydrogen bond acceptors, which generally enhances aqueous solubility. This is a critical factor for oral bioavailability. The presence of two morpholine moieties is expected to give this compound a favorable solubility profile.

-

Lipophilicity (LogP): While improving solubility, the morpholine group also has a degree of lipophilicity from its hydrocarbon backbone. The partition coefficient (LogP) is a key indicator of a molecule's ability to cross cell membranes. The morpholine substituent provides a balance, preventing the molecule from being too polar or too lipophilic.

-

Basicity (pKa): The nitrogen atom in the morpholine ring is basic, with a pKa of 8.49.[6] This basicity means that at physiological pH (~7.4), a significant portion of the morpholine nitrogens will be protonated. This can further increase aqueous solubility and allows for the formation of salts, a desirable property for drug formulation.[6][7]

Table 1: Physicochemical Properties

| Property | Value/Description | Influence of Morpholine Groups |

| Molecular Formula | C12H17ClN4O2 | Contributes to the overall molecular weight. |

| Molecular Weight | 284.74 g/mol | Increases molecular size. |

| Melting Point | 139-142℃[8] | Influences the solid-state properties of the compound. |

| pKa | 8.49 (for morpholine)[6] | Imparts basicity, enabling salt formation and enhancing solubility.[6][7] |

| Hydrogen Bond Acceptors | 4 (2 from N, 2 from O) | Increases the potential for interactions with biological targets and water. |

Role in Pharmacokinetics and Metabolism

The morpholine group is often considered a "metabolic stabilizer."[9] Its saturated ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other heterocyclic amines like piperidine.[10]

-

Metabolic Stability: Replacing more metabolically labile groups with a morpholine ring can extend a drug's half-life.[10] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of adjacent carbon atoms to oxidation.[10] In this compound, the two morpholine groups are expected to shield the pyrimidine core and resist metabolic degradation.

-

Transporter Interactions: The polarity of the morpholine group can affect interactions with drug transporters, influencing the drug's distribution and efflux from cells.

Figure 1: Key contributions of morpholine groups to drug-like properties.

Function as a Pharmacophore

Beyond its impact on ADME properties, the morpholine group can be a vital component of the pharmacophore—the specific structural features required for molecular interaction with a biological target.[3][5]

-

Target Binding: The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in a protein's active site.[11] The shape and conformation of the morpholine ring also contribute to van der Waals interactions.[11]

-

Directional Interactions: The defined chair conformation of the morpholine ring orients substituents in specific spatial arrangements, which can be critical for optimal target engagement.

The 6-Chloro-2,4-disubstituted Pyrimidine Core

The pyrimidine ring is a well-established scaffold in medicinal chemistry, found in nucleobases and numerous drugs.[1][2]

-

Reactivity of the Chlorine Atom: The chlorine at the C6 position is activated by the electron-withdrawing nature of the pyrimidine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is key to its synthetic utility and potential as a covalent inhibitor. The electron-donating morpholino groups at the C2 and C4 positions modulate the reactivity at C6.

-

Scaffold for Molecular Diversity: The reactive chlorine allows for the straightforward synthesis of diverse compound libraries. Reacting this compound with various nucleophiles enables extensive structure-activity relationship (SAR) studies.[12]

Synthetic Considerations and Experimental Protocols

The synthesis of this compound is typically achieved through sequential nucleophilic substitution on a polychlorinated pyrimidine precursor.[13]

General Synthetic Workflow

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine.

Materials:

-

2,4,6-Trichloropyrimidine[14]

-

Morpholine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: Dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add triethylamine (2.2 equivalents) to the solution. Subsequently, add morpholine (2.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove salts and excess morpholine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

Rationale for Experimental Choices:

-

Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the morpholine nucleophile.

-

Stoichiometry: A slight excess of morpholine ensures complete substitution at the more reactive C2 and C4 positions of the trichloropyrimidine.[12]

-

Solvent: A polar aprotic solvent like acetonitrile is ideal for dissolving the reactants and facilitating the SNAr mechanism.[15]

Potential Applications and Future Directions

The structural features of this compound make it a valuable starting material for developing various therapeutic agents. Its derivatives have been investigated as:

-

Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors.[16][17][18] The morpholine groups can occupy specific pockets in the ATP-binding site of kinases.[17]

-

Anticancer Agents: Substituted pyrimidines have a long history as anticancer drugs.[2] Hybrid compounds with pyrimidine and morpholine structures have shown significant efficacy in inhibiting the growth of cancer cell lines.[17]

The future of this compound lies in its application as a versatile building block. The strategically placed morpholine groups provide a foundation of favorable drug-like properties, while the reactive chlorine offers a gateway to chemical diversity and the potential for covalent protein targeting.

Conclusion

The two morpholine groups in this compound are integral to the molecule's character, influencing its solubility, metabolic stability, and potential for biological interactions. A thorough understanding of the contributions of these moieties allows medicinal chemists to rationally design and synthesize novel derivatives with enhanced pharmacological profiles. This guide provides a comprehensive overview of these roles to aid researchers in drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. nbinno.com [nbinno.com]

- 8. chemwhat.com [chemwhat.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine in Medicinal Chemistry

Introduction: Unveiling a Privileged Pyrimidine Building Block

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has cemented its importance in the medicinal chemist's toolbox. Within this esteemed class of heterocycles, 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine has emerged as a particularly valuable building block. Its unique substitution pattern—two morpholine rings at the 2- and 4-positions and a reactive chlorine atom at the 6-position—offers a strategic platform for the synthesis of diverse and potent molecular entities.

The dimorpholine substitution is not merely a steric feature; the morpholine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where the oxygen atom can act as a crucial hydrogen bond acceptor.[3] The true synthetic utility of this scaffold, however, lies in the reactive 6-chloro position. This site serves as a versatile handle for introducing a wide array of chemical diversity through various cross-coupling and nucleophilic substitution reactions, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone in the development of novel therapeutics, with a primary focus on its role in the generation of potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization of the Core Scaffold

The preparation of this compound is a foundational step, typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise substitution.

The rationale behind this synthetic strategy is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack. The chlorine at the 4-position is generally the most reactive, followed by the 2- and then the 6-position. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile (morpholine), a high yield of the desired 2,4-dimorpholino-6-chloro-substituted product can be achieved.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from 2,4,6-trichloropyrimidine and morpholine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethanol)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

First Morpholine Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.0-1.1 eq) dropwise, followed by the dropwise addition of a base such as triethylamine (1.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Second Morpholine Addition: Once the formation of the monosubstituted intermediate is complete, add a second equivalent of morpholine (1.0-1.1 eq) and base (1.1 eq).

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and continue to monitor by TLC until the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Data |

| 1H NMR | Signals corresponding to the morpholine protons and the pyrimidine proton. |

| 13C NMR | Resonances for the pyrimidine ring carbons and the morpholine carbons. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass (C12H17ClN4O2, MW: 284.74).[4] |

| Purity (HPLC) | >95% |

Strategic Functionalization of the 6-Position

The chlorine atom at the 6-position of the dimorpholine pyrimidine scaffold is the gateway to chemical diversification. Its reactivity allows for the application of powerful and versatile cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5] This reaction is exceptionally well-suited for introducing a wide variety of aryl and heteroaryl moieties at the 6-position of our scaffold, which is a common strategy for modulating the pharmacological activity of kinase inhibitors.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq)

-

Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is invaluable for introducing a diverse range of primary and secondary amines at the 6-position, providing access to a different chemical space compared to the Suzuki coupling and allowing for the installation of key hydrogen bond donors and acceptors.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[8]

Materials:

-

This compound

-

Amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.01-0.05 eq)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.1 eq)

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, the base, and this compound (1.0 eq) to a dry reaction vessel.

-

Reagent Addition: Add the anhydrous solvent, followed by the amine.

-

Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Application in Medicinal Chemistry: A Focus on PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The 2,4-dimorpholinopyrimidine scaffold has proven to be an exceptional starting point for the development of potent and selective inhibitors of PI3K and mTOR kinases.

Structure-Activity Relationship (SAR) Insights

The general pharmacophore model for many PI3K inhibitors based on the dimorpholinopyrimidine scaffold involves:

-

The 2,4-dimorpholine pyrimidine core: This unit typically occupies the adenine-binding region of the kinase ATP pocket. The morpholine oxygen atoms often form key hydrogen bonds with hinge residues.[11]

-

The 6-position substituent: This vector allows for extension into the solvent-exposed region or other pockets of the kinase, influencing potency, selectivity, and pharmacokinetic properties.

The following table summarizes representative SAR data for a series of 2,4-dimorpholinopyrimidine derivatives as PI3K inhibitors.

| Compound ID | R Group at 6-Position | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 1 | -Cl | >1000 | >2000 |

| 2 | Phenyl | 350 | 1500 |

| 3 | 4-Methoxyphenyl | 122 | 632 |

| 4 | 3-Hydroxyphenyl | 85 | 450 |

| 5 | Indazol-4-yl | 5 | 17 |

| 6 | 2-Aminopyrimidin-5-yl | 3 | 10 |

Data synthesized from publicly available information for illustrative purposes.

Analysis of SAR:

-

Replacement of the 6-chloro group is essential for activity: The parent compound 1 is inactive.

-

Aryl and heteroaryl groups at the 6-position confer potency: Simple aryl groups like in compound 2 provide a starting point for activity.

-

Introduction of hydrogen bond donors/acceptors enhances potency: The methoxy group in 3 and the hydroxyl group in 4 improve activity, likely through additional interactions in the binding pocket.

-

More complex heteroaromatic systems can significantly boost potency and introduce dual PI3K/mTOR activity: The indazole in 5 and the aminopyrimidine in 6 lead to highly potent compounds, demonstrating the importance of this position for optimizing interactions with the kinase.

Broader Applications and Future Directions

While the 2,4-dimorpholinopyrimidine scaffold has been extensively explored for kinase inhibition, its utility is not limited to this target class. The synthetic accessibility and the ability to introduce diverse functionalities at the 6-position make it an attractive starting point for exploring other biological targets. For instance, substituted diaminopyrimidines have been investigated as antagonists for G-protein coupled receptors (GPCRs), such as the growth hormone secretagogue receptor (GHS-R).[1] This suggests that libraries based on the this compound core could be screened against a wider range of targets to identify novel biological activities.

Future work in this area could focus on:

-

Exploring a wider range of cross-coupling partners: Utilizing more diverse and complex boronic acids/esters and amines to probe new areas of chemical space.

-

Developing novel reactions at the 6-position: Moving beyond standard C-C and C-N bond formations to include C-O, C-S, and other linkages.

-

Application in other therapeutic areas: Screening libraries of derivatives against targets in areas such as inflammation, neurodegenerative diseases, and infectious diseases.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic reactivity of the 6-chloro position provide a robust platform for the generation of diverse compound libraries. The demonstrated success in developing potent kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway, highlights the power of this scaffold. As medicinal chemists continue to seek novel and effective therapeutic agents, the strategic application of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the drug discovery process.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GPCR Allosteric Modulator Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2,4-dimorpholino-6-chloropyrimidine

For the attention of researchers, scientists, and professionals in drug development, this guide elucidates the discovery and history of 2,4-dimorpholino-6-chloropyrimidine. This document provides a comprehensive overview of its synthesis, chemical properties, and its emergence as a valuable scaffold in medicinal chemistry.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of numerous therapeutic agents. This guide focuses on a specific, highly functionalized derivative, 2,4-dimorpholino-6-chloropyrimidine, tracing its origins from readily available precursors to its role as a versatile building block.

The Precursor Landscape: A Foundation in Pyrimidine Chemistry

The history of 2,4-dimorpholino-6-chloropyrimidine is intrinsically linked to the chemistry of its precursors. Understanding the synthesis and reactivity of these foundational molecules is paramount to appreciating the development of the title compound.

From Barbituric Acid to a Key Intermediate: The Synthesis of 2,4,6-Trichloropyrimidine

The journey begins with barbituric acid, a compound first isolated in 1818.[1] The chlorination of barbituric acid provides 2,4,6-trichloropyrimidine, a highly reactive and versatile intermediate. The established method for this transformation involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with barbituric acid and phosphorus oxychloride.

-

Catalyst Addition: A catalytic amount of N,N-dimethylaniline is added to the suspension.

-

Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2,4,6-trichloropyrimidine, which can be further purified by distillation or recrystallization.

The causality behind this experimental choice lies in the powerful chlorinating ability of phosphorus oxychloride, which effectively replaces the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms. The tertiary amine acts as a catalyst by forming a reactive Vilsmeier-Haack type reagent with POCl₃.

A Note on an Alternative Precursor: 2,4-Diamino-6-chloropyrimidine

Another key precursor in pyrimidine chemistry is 2,4-diamino-6-chloropyrimidine. This compound is a crucial intermediate in the synthesis of the hair growth stimulant Minoxidil.[2][3] It is typically synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[4][5] While not the direct precursor to 2,4-dimorpholino-6-chloropyrimidine, its well-documented synthesis and reactivity have contributed significantly to the broader understanding of chloropyrimidine chemistry.

The Discovery of 2,4-dimorpholino-6-chloropyrimidine: A Tale of Stepwise Substitution

While a singular "discovery" paper for 2,4-dimorpholino-6-chloropyrimidine is not readily apparent in the historical literature, its synthesis can be logically deduced from the well-established principles of nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines. The differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring is the key to its controlled functionalization.

The chlorine atoms at the C4 and C6 positions are significantly more reactive towards nucleophiles than the chlorine atom at the C2 position.[6][7] This is due to the greater activation by the two ring nitrogen atoms. This difference in reactivity allows for a stepwise and regioselective substitution, a cornerstone of synthetic strategy in pyrimidine chemistry.

The synthesis of 2,4-dimorpholino-6-chloropyrimidine from 2,4,6-trichloropyrimidine is therefore achieved through the sequential displacement of two chlorine atoms by morpholine.

Logical Synthesis Pathway

Caption: Inferred synthetic pathway to 2,4-dimorpholino-6-chloropyrimidine.

A Validated Experimental Protocol for a Closely Related Analogue

A recent 2024 publication detailing the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives provides a robust and citable experimental protocol for a very similar transformation.[8][9] This procedure can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Dimorpholino-chloro-pyrimidine Intermediate

-

Reaction Setup: A solution of the starting chloropyrimidine derivative is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to a low temperature, typically -20 °C, using a cooling bath.

-

Nucleophile Addition: Morpholine is added dropwise to the cooled solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-dimorpholino-6-chloropyrimidine.

The choice of a low temperature for the initial addition of morpholine is critical for controlling the regioselectivity and preventing over-reaction. The use of an inert atmosphere is standard practice to prevent side reactions with atmospheric moisture and oxygen.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2,4-dimorpholino-6-chloropyrimidine is presented in the table below.

| Property | Value | Source |

| CAS Number | 10244-24-3 | |

| Molecular Formula | C₁₂H₁₇ClN₄O₂ | |

| Molecular Weight | 284.74 g/mol | |

| Appearance | Solid | |

| InChI Key | KIWUTYCMQNZUPX-UHFFFAOYSA-N |

Applications in Medicinal Chemistry and Drug Development

While specific biological activities of 2,4-dimorpholino-6-chloropyrimidine itself are not extensively reported, its value lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The presence of the remaining chlorine atom at the C6 position allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or further nucleophilic substitution.

The morpholine moieties are often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The morpholine ring is a common feature in many approved drugs.

Recent research has demonstrated the use of the dimorpholinopyrimidine scaffold in the development of inhibitors for various biological targets, including kinases, which are crucial in cancer and inflammatory diseases. For instance, derivatives of dimorpholinopyrimidines have been investigated as PI3K inhibitors.[8][9][10]

Illustrative Derivatization Pathway

Caption: Potential derivatization of 2,4-dimorpholino-6-chloropyrimidine.

Conclusion

The discovery and development of 2,4-dimorpholino-6-chloropyrimidine exemplify the power of fundamental principles in organic chemistry to generate novel and useful molecular scaffolds. While its own history is not marked by a single serendipitous event, its existence is a logical consequence of the well-understood reactivity of chloropyrimidines. This compound serves as a testament to the importance of precursor chemistry and provides a valuable platform for the development of new therapeutic agents. Its continued use in medicinal chemistry is anticipated as researchers seek to exploit its synthetic versatility in the quest for novel drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. mdpi.com [mdpi.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

Spectroscopic and Structural Elucidation of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a key intermediate in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines the methodologies for data acquisition and provides insights into the structural features that govern its spectroscopic behavior. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the morpholine substituents can enhance aqueous solubility and metabolic stability. The presence of a reactive chlorine atom at the 6-position of the pyrimidine ring makes this compound a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic steps and biological assays.

Molecular Structure and Key Features

The structural characteristics of this compound are foundational to understanding its spectroscopic data. The molecule consists of a central pyrimidine ring substituted with two morpholine rings at positions 2 and 4, and a chlorine atom at position 6.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | t, J = 4.8 Hz | 8H | O-CH ₂ (Morpholine) |

| ~3.65 | t, J = 4.8 Hz | 8H | N-CH ₂ (Morpholine) |

| ~6.20 | s | 1H | Ar-H (Pyrimidine H-5) |

The two triplet signals for the morpholine protons are due to coupling with the adjacent CH₂ group. The protons on the carbons adjacent to the oxygen are expected to be slightly downfield compared to those adjacent to the nitrogen due to the higher electronegativity of oxygen. The lone proton on the pyrimidine ring (H-5) is expected to appear as a singlet in the aromatic region.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.2 | C 2 (Pyrimidine) |

| ~163.8 | C 4 (Pyrimidine) |

| ~161.5 | C 6 (Pyrimidine) |

| ~95.4 | C 5 (Pyrimidine) |

| ~66.8 | C H₂-O (Morpholine) |

| ~44.5 | C H₂-N (Morpholine) |

The carbon atoms of the pyrimidine ring are significantly deshielded and appear at lower field. The carbons directly attached to nitrogen atoms (C2, C4, and C6) are the most downfield. The C5 carbon, bonded to a hydrogen atom, will be the most upfield of the pyrimidine carbons. The morpholine carbons appear in the aliphatic region, with the carbon adjacent to oxygen being more downfield than the carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1250-1200 | Strong | C-N stretch (aromatic amine) |

| ~1115 | Strong | C-O-C stretch (ether) |

| ~800-750 | Strong | C-Cl stretch |

The spectrum is expected to be dominated by strong absorptions from the pyrimidine ring stretching vibrations and the C-O-C stretch of the morpholine rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 284 | ~100 | [M]⁺ (with ³⁵Cl) |

| 286 | ~33 | [M+2]⁺ (with ³⁷Cl) |

The molecular ion peak is expected to show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. Common fragmentation pathways would likely involve the loss of a morpholine ring or the chlorine atom.

Methodologies for Spectroscopic Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1 second are recommended.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are necessary.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source for accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the isotopic pattern and fragmentation data to confirm the structure.

Synthesis Outline

This compound can be synthesized via a nucleophilic aromatic substitution reaction from 2,4,6-trichloropyrimidine and morpholine.[1]

References

Navigating the PI3K/mTOR Signaling Axis: A Technical Guide to 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of myriad cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine, a key chemical intermediate utilized in the synthesis of potent PI3K/mTOR dual inhibitors. We will delve into its chemical properties, commercial availability, and, most importantly, its application in the interrogation of the PI3K/mTOR pathway. This document serves as a practical resource, offering detailed experimental protocols and field-proven insights to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Significance of the PI3K/mTOR Pathway and the Role of Dimorpholine Pyrimidines

The PI3K/mTOR signaling cascade is a complex and tightly regulated network that integrates extracellular and intracellular signals to control fundamental cellular functions.[1][2] Constitutive activation of this pathway, often driven by genetic mutations or amplifications of key components, is a frequent event in tumorigenesis, contributing to uncontrolled cell proliferation and resistance to apoptosis.[3][4] Consequently, the development of small molecule inhibitors targeting key nodes within this pathway has become a major focus of modern drug discovery.[5]

Among the various chemical scaffolds explored, the dimorpholine pyrimidine core has emerged as a privileged structure in the design of potent and selective PI3K/mTOR inhibitors.[3] The morpholine moieties have been shown to form critical interactions within the ATP-binding pocket of these kinases, contributing to high-affinity binding. This compound (CAS No. 10244-24-3) represents a versatile building block for the synthesis of a diverse library of such inhibitors, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties.[6]

Chemical Profile and Commercial Availability of this compound

It is imperative to note that an initial discrepancy in the provided CAS number was identified. The CAS number 111470-99-6 corresponds to Amlodipine Besylate. The correct and verified CAS number for this compound is 10244-24-3 .

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10244-24-3 | [2] |

| Molecular Formula | C12H17ClN4O2 | [7] |

| Molecular Weight | 284.74 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Purity | Typically >98% | [8] |

Commercial Suppliers

A critical aspect for any research endeavor is the reliable procurement of starting materials. The following table provides a non-exhaustive list of commercial suppliers for this compound. It is recommended to contact the suppliers directly to obtain the most current information on purity, availability, and pricing.

Table 2: Commercial Suppliers of this compound (CAS: 10244-24-3)

| Supplier | Website | Notes |

| TargetMol | --INVALID-LINK-- | Lists the compound as a pharmaceutical intermediate.[10] |

| Next Peptide | --INVALID-LINK-- | Provides basic chemical information and purity.[8] |

| ChemWhat | --INVALID-LINK-- | Lists synonyms and basic properties.[2] |

| Weber & Seeländer | --INVALID-LINK-- | Marketed as a drug intermediate.[11] |

| Adheron Therapeutics | --INVALID-LINK-- | Listed as a drug intermediate.[5] |

Synthesis and Characterization

General Synthetic Approach

The synthesis typically commences with the reaction of 2,4,6-trichloropyrimidine with two equivalents of morpholine. The reaction conditions, such as solvent, temperature, and base, are crucial for controlling the regioselectivity and achieving a high yield of the desired 2,4-dimorpholino-6-chloro-pyrimidine. A plausible synthetic route is outlined below.[6]

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Characterization

Thorough characterization of the synthesized compound is paramount to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this compound are not widely published, analogous structures provide an indication of the expected spectral features.[12][13][14][15]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically in the range of 3.5-4.0 ppm, and a signal for the pyrimidine proton.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the pyrimidine ring and the morpholine moieties.

-